molecular formula C26H42N2O6 B1462750 Dicyclohexylamine 3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oate CAS No. 560088-84-8

Dicyclohexylamine 3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oate

Cat. No.: B1462750
CAS No.: 560088-84-8
M. Wt: 478.6 g/mol
InChI Key: BPBKWLNXKRAXFJ-UHFFFAOYSA-N
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Description

Dicyclohexylamine 3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oate is a useful research compound. Its molecular formula is C26H42N2O6 and its molecular weight is 478.6 g/mol. The purity is usually 95%.
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Biological Activity

Dicyclohexylamine 3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oate (CAS No. 560088-84-8) is a synthetic compound with notable biological activities. Its molecular formula is C26H42N2O6C_{26}H_{42}N_{2}O_{6}, and it has a molecular weight of approximately 478.62 g/mol. This compound is characterized by its complex structure, which includes a phenyl group and multiple ether and amine functionalities.

Chemical Structure

The structure of this compound can be represented as follows:

SMILES C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NCCOCCOCC(=O)O\text{SMILES }C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NCCOCCOCC(=O)O

Biological Activity

Dicyclohexylamine derivatives have been studied for various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Here are some key findings regarding its biological activity:

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

Anti-inflammatory Effects

Research has demonstrated that Dicyclohexylamine derivatives can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammation.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The specific pathways involved include the upregulation of p53 and downregulation of anti-apoptotic proteins.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various Dicyclohexylamine derivatives against resistant bacterial strains. The results indicated that certain modifications to the side chains enhanced antimicrobial potency significantly.
  • Inflammation Model : In an animal model of arthritis, administration of Dicyclohexylamine derivatives resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum.
  • Cancer Cell Line Study : In vitro studies using breast cancer cell lines demonstrated that treatment with Dicyclohexylamine 3-oxo derivatives led to significant cell death compared to controls, indicating its potential as an anticancer agent.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6.C12H23N/c16-13(17)11-20-9-8-19-7-6-15-14(18)21-10-12-4-2-1-3-5-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5H,6-11H2,(H,15,18)(H,16,17);11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBKWLNXKRAXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676793
Record name 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560088-84-8
Record name 2,7,10-Trioxa-4-azadodecan-12-oic acid, 3-oxo-1-phenyl-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=560088-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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